molecular formula C7H5BrClN3 B13632268 8-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine

8-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13632268
M. Wt: 246.49 g/mol
InChI Key: AUPZYNVVTBPZMD-UHFFFAOYSA-N
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Description

8-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered significant interest in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. This compound is known for its unique structure, which includes a triazole ring fused to a pyridine ring, and the presence of bromine and chloromethyl groups .

Preparation Methods

The synthesis of 8-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of appropriate starting materials under specific conditionsThe reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

8-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

8-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern and the presence of both bromine and chloromethyl groups. Similar compounds include:

These compounds share some chemical properties and applications but differ in their specific biological activities and mechanisms of action .

Properties

Molecular Formula

C7H5BrClN3

Molecular Weight

246.49 g/mol

IUPAC Name

8-bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H5BrClN3/c8-5-2-1-3-12-6(4-9)10-11-7(5)12/h1-3H,4H2

InChI Key

AUPZYNVVTBPZMD-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NN=C2C(=C1)Br)CCl

Origin of Product

United States

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